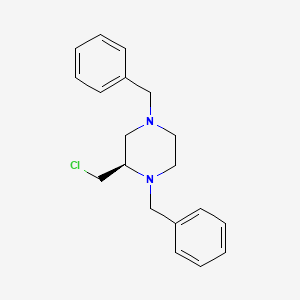

(R)-1,4-Dibenzyl-2-(chloromethyl)piperazine

Vue d'ensemble

Description

®-1,4-Dibenzyl-2-(chloromethyl)piperazine is a chiral piperazine derivative characterized by the presence of two benzyl groups and a chloromethyl group attached to the piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,4-Dibenzyl-2-(chloromethyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of ®-1,4-Dibenzylpiperazine.

Chloromethylation: The chloromethylation of ®-1,4-Dibenzylpiperazine is achieved using formaldehyde and hydrochloric acid under acidic conditions. This reaction introduces the chloromethyl group at the 2-position of the piperazine ring.

Industrial Production Methods

Industrial production of ®-1,4-Dibenzyl-2-(chloromethyl)piperazine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of ®-1,4-Dibenzylpiperazine.

Chloromethylation: Chloromethylation using formaldehyde and hydrochloric acid in industrial reactors, ensuring controlled reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

®-1,4-Dibenzyl-2-(chloromethyl)piperazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the piperazine ring or the benzyl groups, leading to the formation of different reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted piperazine derivatives with various functional groups replacing the chlorine atom.

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Reduced piperazine derivatives with altered benzyl groups.

Applications De Recherche Scientifique

Synthesis of Piperazine Derivatives

One of the primary applications of (R)-1,4-dibenzyl-2-(chloromethyl)piperazine is its role as a precursor in the synthesis of various piperazine derivatives. These derivatives are crucial in developing pharmaceuticals, especially for targeting specific biological pathways.

- Catalytic Asymmetric Synthesis : Recent studies have highlighted the use of this compound in asymmetric synthesis processes, which are essential for creating enantiomerically pure compounds. For instance, it has been utilized in the synthesis of chiral piperazinones that serve as potent inhibitors for Hepatitis C virus NS4B .

- Functionalization Reactions : The chloromethyl group in this compound allows for nucleophilic substitution reactions, leading to various functionalized piperazines. This functionalization is critical for enhancing the pharmacological properties of the resulting compounds .

Medicinal Chemistry

The piperazine moiety is prevalent in numerous pharmaceutical agents due to its ability to interact with biological targets effectively.

- Anticancer Agents : Compounds derived from this compound have been explored as potential anticancer agents. For example, piperazine derivatives have shown efficacy as Cyclin-Dependent Kinase inhibitors, which are vital in regulating cell division and can be targeted to treat various cancers .

- Antimicrobial Activity : Research indicates that certain piperazine derivatives exhibit antimicrobial properties. The modification of this compound has led to compounds that demonstrate activity against multidrug-resistant strains of bacteria and fungi .

Neuropharmacology

Piperazine derivatives are also studied for their neuropharmacological effects.

- CNS Activity : Several studies have investigated the potential of piperazine-based compounds to modulate neurotransmitter systems. This compound has been evaluated for its effects on serotonin and dopamine receptors, suggesting applications in treating mood disorders and schizophrenia .

Case Study 1: Synthesis and Evaluation of Piperazinone Derivatives

A study focused on synthesizing various piperazinone derivatives from this compound demonstrated significant antiviral activity against Hepatitis C virus. The synthesized compounds were subjected to biological evaluation, revealing promising results that warrant further investigation into their mechanism of action .

Case Study 2: Development of Anticancer Agents

Another research initiative explored the use of this compound as a scaffold for developing new anticancer agents targeting CDK pathways. The resulting compounds exhibited selective inhibition against cancer cell lines while sparing normal cells, highlighting their therapeutic potential .

Mécanisme D'action

The mechanism of action of ®-1,4-Dibenzyl-2-(chloromethyl)piperazine involves its interaction with various molecular targets:

Neurotransmitter Receptors: The compound can interact with neurotransmitter receptors, modulating their activity and influencing neurological processes.

Enzyme Inhibition: It may act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular functions.

Signal Transduction Pathways: The compound can influence signal transduction pathways, altering cellular responses to external stimuli.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Dibenzylpiperazine: Lacks the chloromethyl group but shares the benzyl-substituted piperazine core.

1-Benzyl-4-(chloromethyl)piperazine: Contains only one benzyl group and one chloromethyl group.

1,4-Dibenzyl-2-methylpiperazine: Similar structure but with a methyl group instead of a chloromethyl group.

Uniqueness

®-1,4-Dibenzyl-2-(chloromethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both benzyl and chloromethyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Activité Biologique

(R)-1,4-Dibenzyl-2-(chloromethyl)piperazine is a piperazine derivative that has garnered interest due to its potential biological activities. Piperazine compounds are widely recognized for their diverse pharmacological properties, including antidepressant, anticancer, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two benzyl groups and a chloromethyl substituent on the piperazine ring. The molecular formula is CHClN, with a molecular weight of approximately 273.79 g/mol. The compound's structure allows it to interact with various biological targets, which contributes to its pharmacological profile.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes within cells. Similar piperazine derivatives have been shown to:

- Inhibit Enzymatic Activity : Compounds in this class often act as enzyme inhibitors, affecting pathways related to cell proliferation and survival.

- Modulate Neurotransmitter Receptors : Piperazine derivatives can influence serotonin and dopamine receptors, which are crucial in mood regulation and behavior.

- Induce Cytotoxic Effects : Some studies indicate that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function or activating caspase pathways.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : In vitro studies have demonstrated the compound's ability to inhibit the growth of various cancer cell lines. For instance, it has shown cytotoxic effects against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing cell cycle arrest and apoptosis.

- Antimicrobial Properties : Preliminary evaluations suggest that this compound may possess antimicrobial activity against certain bacterial strains. Its effectiveness can be attributed to its structural features that allow it to penetrate bacterial membranes.

Case Studies

Several studies have highlighted the biological potential of this compound:

- Cytotoxicity Assay : A study conducted on various human cancer cell lines revealed that this compound exhibited IC values in the micromolar range, indicating significant cytotoxicity compared to control groups .

- Neuroprotective Effects : Research involving neurotoxicity models demonstrated that coadministration of this compound with known neurotoxins reduced neuronal damage significantly. This suggests a potential protective role against neurodegenerative conditions .

- Enzyme Inhibition Studies : Investigations into the compound's effect on specific enzymes revealed that it could inhibit certain kinases involved in cancer progression, thus supporting its role as a therapeutic agent .

Table 1: Biological Activities of this compound

Propriétés

IUPAC Name |

(2R)-1,4-dibenzyl-2-(chloromethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPECDQDHFCOVSK-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1CC2=CC=CC=C2)CCl)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](CN1CC2=CC=CC=C2)CCl)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.